Five-Site Perdeuteration (M+5 Mass Shift) vs. Single-Site NaOD (M+1): Structural Isotopic Completeness
Ammonium-d4 deuteroxide (ND₄OD) carries five nonexchangeable deuterium atoms—four on the ammonium cation and one on the hydroxide—yielding a net M+5 mass shift relative to the protiated NH₄OH (formula weight increase from 35.05 to 40.09 Da). In contrast, sodium deuteroxide (NaOD) incorporates only a single deuterium on the hydroxide, producing an M+1 shift (formula weight 41.00 Da vs. NaOH at 40.00 Da) . This structural difference has direct analytical consequences: the M+5 shift of ND₄OD provides a wider isotopic separation from endogenous protiated species in isotope-dilution LC-MS/MS workflows, reducing isobaric interference, whereas the M+1 shift of NaOD overlaps with natural-abundance ¹³C satellites of the protiated analyte . The fivefold greater deuterium atom count per molecule also translates to proportionally higher deuterium-donor capacity per mole of reagent in deuteration synthesis.
| Evidence Dimension | Deuterium atom count per molecule and net mass shift |
|---|---|
| Target Compound Data | 5 deuterium atoms (ND₄⁺: 4D; OD⁻: 1D); formula weight 40.09 Da; mass shift M+5 vs. NH₄OH (35.05 Da) |
| Comparator Or Baseline | Sodium deuteroxide (NaOD): 1 deuterium atom (OD⁻); formula weight 41.00 Da; mass shift M+1 vs. NaOH (40.00 Da) |
| Quantified Difference | 5× higher deuterium atom count per molecule; M+5 vs. M+1 isotopic separation window (4 Da wider separation from protiated species) |
| Conditions | Molecular formula comparison based on certified commercial specifications (Sigma-Aldrich 176702 for ND₄OD; Sigma-Aldrich 176788 for NaOD) |
Why This Matters
The wider M+5 isotopic separation directly reduces isobaric interference in quantitative LC-MS/MS, making ND₄OD the preferred internal-standard precursor when targeting low-abundance analytes in complex biological matrices.
